![molecular formula C11H15N3O3S B2939125 2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 560107-29-1](/img/structure/B2939125.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid
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Overview
Description
2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid is a compound that features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of the thiadiazole ring makes this compound particularly interesting for medicinal chemistry due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid typically involves the reaction of cyclohexane-1-carboxylic acid with 5-methyl-1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The incorporation of the thiadiazole moiety enhances the compound's ability to inhibit bacterial growth. A study demonstrated that related compounds showed effective inhibition against various strains of bacteria, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
Compounds containing the thiadiazole ring have been studied for their anti-inflammatory properties. In vitro studies have shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
There is emerging evidence that thiadiazole derivatives possess anticancer properties. Studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This suggests a promising avenue for further research into their use as anticancer agents .
Pesticidal Properties
Thiadiazole-based compounds have been evaluated for their efficacy as pesticides. The unique structure of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid may enhance its effectiveness against specific pests while minimizing toxicity to non-target organisms. Field trials are necessary to assess its practical application in crop protection .
Plant Growth Regulation
Research has indicated that certain thiadiazole derivatives can act as plant growth regulators. They may influence physiological processes such as seed germination and root development, potentially improving crop yields under various environmental conditions .
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength, making it suitable for various industrial applications .
Coatings and Adhesives
The potential for using this compound in coatings and adhesives has been explored due to its chemical stability and adhesion properties. These applications could lead to the development of more durable materials for construction and automotive industries .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological processes such as DNA replication or protein synthesis, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
1,2,4-thiadiazole: Another isomer of thiadiazole with distinct properties.
1,2,3-thiadiazole: Yet another isomer with unique characteristics.
Uniqueness
2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexane-1-carboxylic acid moiety further differentiates it from other thiadiazole derivatives .
Biological Activity
The compound 2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Chemical Structure and Properties
The compound features a cyclohexane core substituted with a thiadiazole ring and a carboxylic acid functional group. Its molecular formula is C11H14N4O2S with a molecular weight of approximately 270.32 g/mol. The presence of the thiadiazole moiety is significant as it is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiadiazole Ring : This can be achieved by reacting 5-methyl-1,3,4-thiadiazole with appropriate acylating agents.
- Cyclohexane Derivative Formation : Subsequent reactions lead to the introduction of the cyclohexane structure via cyclization processes.
Antimicrobial Activity
Recent studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar in structure to this compound have demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 1.95 | Staphylococcus spp. |
Compound B | 15.62 | Enterococcus faecalis |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit carbonic anhydrase (CA) isozymes, which are crucial in various physiological processes including respiration and acid-base balance. Inhibition constants for related thiadiazole derivatives were reported as follows:
- hCA I : KI values ranged from 2.55 to 222 µM.
- hCA II : KI values ranged from 2.0 to 433 µM.
- hCA IX : Notably potent with KI values as low as 1.25 µM .
The biological activity of this compound can be attributed to its structural ability to interact with specific enzymes and receptors:
- Enzyme Interaction : The thiadiazole ring facilitates binding to active sites on enzymes like carbonic anhydrase, leading to inhibition of their activity.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit pathways involved in cancer cell proliferation by targeting enzymes responsible for DNA replication .
Case Studies
In a study evaluating the anticancer properties of thiadiazole derivatives, compounds similar to the target compound were found to significantly reduce tumor cell viability in vitro. The study highlighted the potential for these compounds as lead candidates in cancer therapy due to their selective inhibition of tumor-associated enzymes .
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-6-13-14-11(18-6)12-9(15)7-4-2-3-5-8(7)10(16)17/h7-8H,2-5H2,1H3,(H,16,17)(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMSPJFUNFTFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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